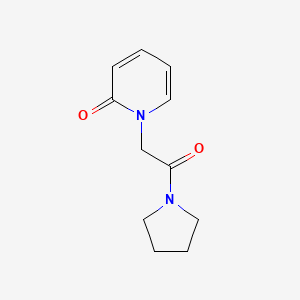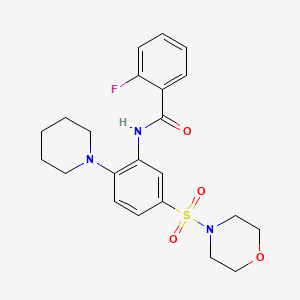
N-cyclohexyl-N-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-methylpyridine-2-carboxamide (CMC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMC belongs to the class of amides and is a white crystalline powder that is soluble in organic solvents. The compound has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N-methylpyridine-2-carboxamide is not fully understood, but it is believed to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important second messenger in many physiological processes. By inhibiting PDE4, N-cyclohexyl-N-methylpyridine-2-carboxamide increases the levels of cAMP, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-cyclohexyl-N-methylpyridine-2-carboxamide can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. N-cyclohexyl-N-methylpyridine-2-carboxamide has also been shown to have analgesic effects and can reduce pain in animal models. In addition, N-cyclohexyl-N-methylpyridine-2-carboxamide has been shown to have anti-tumor activity and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-N-methylpyridine-2-carboxamide is its high purity and yield, which makes it an ideal starting material for the synthesis of various compounds. N-cyclohexyl-N-methylpyridine-2-carboxamide is also stable under various conditions, which makes it easy to handle and store. However, one of the limitations of N-cyclohexyl-N-methylpyridine-2-carboxamide is its low solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on N-cyclohexyl-N-methylpyridine-2-carboxamide. One of the areas of interest is the development of novel pharmaceuticals based on the structure of N-cyclohexyl-N-methylpyridine-2-carboxamide. Another area of interest is the development of new synthetic routes for the production of N-cyclohexyl-N-methylpyridine-2-carboxamide and its derivatives. In addition, the mechanism of action of N-cyclohexyl-N-methylpyridine-2-carboxamide needs to be further elucidated to fully understand its potential applications. Finally, more studies are needed to explore the potential of N-cyclohexyl-N-methylpyridine-2-carboxamide in different fields, including material science and nanotechnology.
Conclusion:
In conclusion, N-cyclohexyl-N-methylpyridine-2-carboxamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of N-cyclohexyl-N-methylpyridine-2-carboxamide is straightforward, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the research on N-cyclohexyl-N-methylpyridine-2-carboxamide, and more studies are needed to fully explore its potential applications.
Synthesemethoden
The synthesis of N-cyclohexyl-N-methylpyridine-2-carboxamide involves the reaction of 2-cyanopyridine with cyclohexylamine and methylamine. The reaction takes place in the presence of a catalyst and a solvent. The product is then isolated and purified using various techniques, including recrystallization and column chromatography. The yield of the reaction is high, and the purity of the product can be easily achieved.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-methylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound has been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory, analgesic, and antitumor agents. N-cyclohexyl-N-methylpyridine-2-carboxamide has also been used as a ligand in organometallic chemistry and as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(11-7-3-2-4-8-11)13(16)12-9-5-6-10-14-12/h5-6,9-11H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJSPMASIRQMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)



![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)

![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)





